molecular formula C24H26N2O2 B1209514 Carmoxirole CAS No. 98323-83-2

Carmoxirole

Cat. No.: B1209514
CAS No.: 98323-83-2
M. Wt: 374.5 g/mol
InChI Key: AFSOIHMEOKEZJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of carmoxirole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Carmoxirole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Cardiovascular Applications

Carmoxirole has been studied for its potential benefits in managing heart failure. A notable study evaluated the effects of this compound on neurohormonal activation and hemodynamics in patients with heart failure. The findings indicated that this compound administration led to significant reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide (ANP), alongside improvements in cardiac index and reductions in systemic vascular resistance and arterial pressure .

Key Findings:

  • Dosage: 0.25-1.00 mg administered over two days.
  • Effects on Neurohormones:
    • Norepinephrine: Decreased by 40%
    • Vasopressin: Decreased by 19%
    • ANP: Decreased by 25%
  • Hemodynamic Improvements:
    • Cardiac index improved by 20%.
    • Mean pulmonary artery pressure decreased by 21%.

Endocrine Applications

This compound's role in modulating prolactin release has been explored through animal studies. In a dual-cannulated ovariectomized rat model, this compound inhibited oestradiol-induced prolactin release, demonstrating similar efficacy to other dopamine agonists like bromocriptine. Interestingly, it also induced a transient oestradiol-independent prolactin release . This suggests potential applications in treating conditions associated with hyperprolactinemia without central side effects.

Study Highlights:

  • Model: Ovariectomized rats.
  • Dosage: 15 mg/kg.
  • Prolactin Release:
    • Inhibition of oestradiol-induced release.
    • Induction of transient prolactin release independent of oestradiol.

Respiratory Applications

Research has indicated that this compound can enhance ventilatory responses in hypothyroid conditions. In a study involving golden Syrian hamsters, this compound administration improved ventilation during hypoxic exposure specifically in hypothyroid subjects . This suggests its potential utility in respiratory therapies, particularly for patients with compromised thyroid function.

Experimental Results:

  • Doses Tested: 0.2 mg/kg and 0.4 mg/kg.
  • Ventilation Effects: Increased tidal volume and frequency in hypothyroid hamsters.
  • Significance: Enhanced hypoxic responsiveness was observed at the lower dose.

Summary Data Table

Application AreaKey FindingsStudy Reference
CardiovascularReduced norepinephrine (40%), vasopressin (19%), improved cardiac index (20%)
EndocrineInhibition of oestradiol-induced prolactin release; transient release observed
RespiratoryEnhanced ventilation in hypothyroid hamsters; increased tidal volume

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Carmoxirole

This compound is unique in its selective action on peripheral dopamine D2 receptors, which distinguishes it from other dopamine agonists that may have central nervous system effects. This selectivity makes this compound particularly valuable in the treatment of cardiovascular diseases, as it modulates sympathetic activation without significant central nervous system involvement .

Biological Activity

Carmoxirole, also known as EMD 45609, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and neuropharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its receptor affinities, physiological effects, and relevant case studies.

This compound exhibits a complex pharmacological profile characterized by its interaction with several neurotransmitter receptors:

  • Dopamine Receptors : this compound shows a high affinity for dopamine D2 receptors but has negligible binding to D1 receptors. In vitro studies indicate that it acts as a partial agonist at D2 receptors, which is significant for its antihypertensive effects. However, its central dopaminergic activity is weak, as demonstrated by minimal changes in striatal L-DOPA accumulation in vivo even at high doses (up to 100 mg/kg) .
  • Serotonin Receptors : The compound also exhibits notable affinity for 5-HT1A receptors, suggesting potential implications in mood regulation and anxiety disorders .
  • Adrenergic Receptors : this compound has low affinity for alpha-1 and alpha-2 adrenergic receptors, which aligns with its profile of not significantly affecting hypothalamic L-DOPA accumulation .

Physiological Effects

This compound's biological activity extends to various physiological effects:

  • Antihypertensive Activity : In animal models, this compound demonstrated significant depressor activity. Its mechanism appears to involve inhibition of noradrenaline release from peripheral sympathetic nerves, mediated through its action on D2 receptors .
  • Ventilatory Response : In studies involving hypothyroid hamsters, this compound administration resulted in increased ventilation rates. This effect was attributed to enhanced frequency and tidal volume during hypoxic conditions, indicating its potential role in respiratory modulation .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical and experimental settings:

Case Study: Ventilatory Effects in Hypothyroid Hamsters

A study evaluated the effects of this compound on ventilation control in hypothyroid male golden Syrian hamsters. The results indicated that:

  • This compound significantly increased ventilation in hypothyroid hamsters compared to vehicle treatment (P<0.01).
  • The increase was due to both an elevated frequency of breathing and an increase in tidal volume at specific doses .

Summary of Key Research Findings

The following table summarizes critical findings from various studies on this compound's biological activity:

Study FocusKey Findings
Dopamine Receptor ActivityHigh affinity for D2 receptors; weak central activity; partial agonist status .
Antihypertensive EffectsSignificant depressor activity observed; mechanism involves noradrenaline release inhibition .
Ventilatory ResponseIncreased ventilation in hypothyroid models; effective at enhancing frequency and tidal volume .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Carmoxirole, and how do they influence experimental design in cardiovascular research?

this compound selectively activates peripheral dopamine D2 receptors, modulating sympathetic nervous system activity by inhibiting noradrenaline release at low sympathetic discharge rates . This specificity necessitates experimental designs that isolate peripheral vs. central D2 effects. For example, studies comparing this compound (peripherally restricted) with bromocriptine (crosses the blood-brain barrier) can clarify receptor localization impacts .

Q. How do researchers model this compound’s hemodynamic effects in preclinical studies?

Rodent models of hypertension and heart failure are standard. Key parameters include:

  • Pre-load/afterload reduction : Measured via left ventricular pressure-volume loops.
  • Neurohumoral modulation : Plasma noradrenaline levels pre/post-treatment .
  • Dose protocols : Subcutaneous administration (e.g., 0.2–1.0 mg/kg) to maintain peripheral specificity .

Q. What experimental controls are critical when studying this compound’s effects on ventilatory responses?

  • Thyroid status : Hypothyroidism is induced via propylthiouracil (PTU) to amplify D2 receptor sensitivity .
  • Baseline ventilation : Measured using barometric chambers under normoxic and hypoxic (10% O₂) conditions .
  • Vehicle controls : Saline injections to isolate drug effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s ventilatory effects in euthyroid vs. hypothyroid models be resolved?

In hypothyroid hamsters, this compound increases minute ventilation during hypoxia (via tidal volume and frequency), while euthyroid models show no response . Contradictions arise from thyroid hormone-regulated D2 receptor density. Methodological solutions:

  • Quantify receptor expression : Western blotting of carotid bodies and brainstem nuclei pre/post-PTU treatment .
  • Dose stratification : Lower doses (0.2 mg/kg) enhance hypoxic responsiveness in hypothyroid models, while higher doses may antagonize effects .

Q. What statistical approaches are recommended for analyzing dynamic physiological parameters (e.g., minute ventilation)?

  • Repeated-measures ANOVA : For within-group comparisons across hypoxia/normoxia phases.
  • Non-parametric tests : Use Wilcoxon signed-rank or Mann-Whitney tests if data are skewed (e.g., post-hypoxic ventilation variability) .
  • Holm-Sidak correction : Adjust for multiple comparisons in dose-response studies .

Q. How should researchers design translational studies to bridge this compound’s preclinical cardiovascular findings to human applications?

  • Species-specific pharmacokinetics : Rodents metabolize this compound faster; adjust dosing intervals in primates.
  • Biomarker integration : Pair hemodynamic measurements (e.g., blood pressure) with plasma dopamine/noradrenaline ratios .
  • Ethical frameworks : Adhere to IRB protocols for human subject research, emphasizing informed consent and data anonymization .

Q. Methodological Challenges & Solutions

Ensuring receptor specificity in neurohumoral studies

  • Co-administration with antagonists : Use domperidone (peripheral D2 blocker) to confirm target engagement .
  • Tissue sampling : Post-mortem analysis of carotid bodies and adrenal glands to quantify receptor binding .

Addressing variability in sympathetic nerve discharge rates

  • Electrical stimulation protocols : Standardize sympathetic activation frequencies (e.g., 1–5 Hz) in isolated nerve preparations .
  • Telemetry systems : Implantable devices for continuous blood pressure/heart rate monitoring in awake animals .

Properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSOIHMEOKEZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043892
Record name Carmoxirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98323-83-2
Record name Carmoxirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98323-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmoxirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmoxirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARMOXIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1 g of NaBH4 in 20 ml of water is added, with stirring, to a solution of 4.51 g of 1-[4-(5-carboxy-3-indolyl)-butyl]-4-phenylpyridinium bromide [obtainable from 3-(4-bromobutyl)-indole-5-carboxylic acid and 4-phenylpyridine] in 50 ml of 1N NaOH, and stirring is continued for a further 3 hours at 60°. Working up in the customary manner gives 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-[4-(5-carboxy-3-indolyl)-butyl]-4-phenylpyridinium bromide
Quantity
4.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 37.3 g of 3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole, 27.1 g of NaOH, 525 ml of water and 450 ml of diethylene glycol monoethyl ether is boiled with stirring for 16 hours. The mixture is cooled, worked up in the customary manner and acidified to give 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4.68 g of methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate [obtainable from methyl 1-benzenesulfonyl-3-(4-chlorobutyl)-indole-5-carboxylate and 4-phenyl-1,2,3,6-tetrahydropyridine] are boiled with 1 g of KOH in 7 ml of water and 14 ml of ethanol for 16 hours, and the mixture is concentrated and worked up in the customary manner to give 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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